Cyclopentanohelveticosid
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Overview
Description
Cyclopentanohelveticosid is a biologically active compound derived from the seed extract of Descurainia sophia. It has been studied for its potential therapeutic applications, particularly in the field of oncology due to its anticancer properties .
Preparation Methods
The synthesis of Cyclopentanohelveticosid involves several steps, starting with the extraction of the seed extract of Descurainia sophia. The compound is then isolated and purified using various chromatographic techniques. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and therapeutic use .
Chemical Reactions Analysis
Cyclopentanohelveticosid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: It has been shown to regulate gene expression in cancer cells, making it a valuable tool for studying cellular processes.
Mechanism of Action
Cyclopentanohelveticosid exerts its effects by inducing apoptosis in cancer cells. It regulates the expression of genes involved in cell proliferation and apoptosis, such as Bax and Bcl-2. The compound also affects the mitochondrial membrane potential, leading to the activation of caspase-3 and caspase-9, which are key players in the apoptotic pathway .
Comparison with Similar Compounds
Cyclopentanohelveticosid is similar to other cardiac glycosides, such as lanatoside, digoxigenin, digoxin, digitoxigenin, and ouabain. These compounds share a common chemical structure and exhibit similar biological activities. this compound is unique in its specific gene regulatory effects and its potential therapeutic applications in oncology .
Properties
CAS No. |
38561-79-4 |
---|---|
Molecular Formula |
C34H48O9 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(3aR,4R,6R,7aS)-4-methylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclopentane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C34H48O9/c1-20-29-26(42-33(43-29)9-3-4-10-33)16-28(40-20)41-22-5-12-31(19-35)24-6-11-30(2)23(21-15-27(36)39-18-21)8-14-34(30,38)25(24)7-13-32(31,37)17-22/h15,19-20,22-26,28-29,37-38H,3-14,16-18H2,1-2H3/t20-,22+,23-,24+,25-,26+,28+,29-,30-,31+,32+,34+/m1/s1 |
InChI Key |
KZQGYUHMTZEZQB-YTLDEKDBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3CC[C@@]4([C@H]5CC[C@@]6([C@H](CC[C@@]6([C@@H]5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8 |
Canonical SMILES |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8 |
Origin of Product |
United States |
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